1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate, commonly known as Trazodone, is a drug used primarily as an antidepressant. Trazodone belongs to the group of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). It is used to treat major depressive disorder, anxiety disorders, and insomnia. Trazodone was first synthesized in the early 1960s and was approved for medical use in the United States in 1981.
Mechanism of Action
Trazodone works by blocking the reuptake of serotonin, which is a neurotransmitter that regulates mood, appetite, and sleep. It also antagonizes certain serotonin receptors, which leads to increased serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of trazodone.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and anxiety. Trazodone has also been shown to decrease levels of cortisol, which is a hormone that is released in response to stress.
Advantages and Limitations for Lab Experiments
One advantage of using trazodone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Trazodone is also relatively safe and has a low risk of side effects. However, one limitation of using trazodone in lab experiments is that it is primarily used as an antidepressant and may not be suitable for studying other conditions.
Future Directions
There are several future directions for research on trazodone. One area of research is the use of trazodone in combination with other drugs for the treatment of depression and anxiety disorders. Another area of research is the use of trazodone in the treatment of insomnia. Additionally, there is ongoing research on the use of trazodone in the treatment of other conditions, such as post-traumatic stress disorder and obsessive-compulsive disorder.
Synthesis Methods
Trazodone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with cyclohexylpiperazine to form the desired product, trazodone. The final step involves the formation of the oxalate salt of trazodone.
Scientific Research Applications
Trazodone has been extensively studied for its antidepressant properties. It is believed to work by blocking the reuptake of serotonin and by antagonizing certain serotonin receptors. Trazodone has also been studied for its anxiolytic and sedative properties. It has been shown to be effective in treating anxiety disorders and insomnia.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2.C2H2O4/c19-15-6-8-17(9-7-15)23-14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16;3-1(4)2(5)6/h6-9,16H,1-5,10-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDCHBWRESVESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.